Carbazochrome salicylate

Description

Evolution of Research Perspectives on Adrenochrome (B1665551) Derivatives in Vascular Biology

The study of adrenochrome and its derivatives has evolved significantly since its initial discovery. Adrenochrome, a chemical compound produced by the oxidation of adrenaline, was first identified in the 1930s. unmc.edubritannica.com Early research in the mid-20th century primarily investigated its potential neurological effects. wikipedia.orgbritannica.com However, researchers also noted its hemostatic properties, meaning its ability to stop bleeding. unmc.edu This observation paved the way for the development of more stable derivatives, such as carbazochrome (B1668341), with the aim of harnessing these hemostatic effects for clinical research. acs.orgunmc.edu

Initially, the mechanism of action of adrenochrome derivatives was not well understood, but it was thought to be related to adrenaline's effects on blood vessels. unmc.edu Over time, research has shifted from a broad exploration of adrenochrome's properties to a more focused investigation into the specific vascular effects of its derivatives. This has been driven by the need for effective agents to manage hemorrhage, particularly at the microcirculatory level. drugbank.com The development of carbazochrome salicylate (B1505791) and its more water-soluble successor, carbazochrome sodium sulfonate, marked a significant step in this evolution, allowing for more targeted studies on vascular permeability and stability. google.comgoogle.com

Conceptual Framework of Hemostatic and Vascular Stabilizing Agents

Hemostatic and vascular stabilizing agents are substances that promote hemostasis, the process that causes bleeding to stop. ontosight.aiauajournals.orgresearchgate.net This is a tightly regulated process involving blood clotting, platelet activation, and vascular repair. physiology.org The conceptual framework for these agents can be broadly categorized based on their mechanism of action.

Classes of Hemostatic Agents

| Class | Mechanism of Action | Examples |

| Topical Hemostats | Adhere to bleeding sites, providing a matrix for clot formation and activating platelets. | Gelatins, Oxidized Cellulose, Microfibrillar Collagen auajournals.org |

| Fibrin (B1330869) Sealants | Contain fibrinogen and thrombin, which mimic the final steps of the coagulation cascade to form a stable fibrin clot. nih.gov | Fibrin Glue nih.gov |

| Matrix Hemostats | Provide a physical barrier to bleeding and a scaffold for clot development, often combined with a pro-coagulant like thrombin. auajournals.org | Gelatin Matrix with Thrombin auajournals.org |

| Systemic Hemostatics/Vascular Stabilizers | Act systemically to enhance the body's natural clotting processes or stabilize the vascular endothelium to reduce permeability. nih.govdrugbank.com | Carbazochrome Salicylate nih.gov |

This compound falls into the category of systemic hemostatic and vascular stabilizing agents. nih.gov Its proposed mechanism does not primarily involve direct participation in the coagulation cascade but rather focuses on enhancing the integrity of the capillary walls and reducing their permeability. nih.govdrugbank.com This "capillary stabilizing" effect is what distinguishes it from many other hemostatic agents that directly promote clot formation. medchemexpress.comnih.gov The concept is to prevent or reduce bleeding by strengthening the blood vessels themselves, particularly the microvasculature.

Current Research Significance in Microcirculation and Endothelial Biology

Current academic research on this compound and its derivatives is concentrated on its role in microcirculation and endothelial biology. The endothelium, the inner lining of blood vessels, is crucial for regulating vascular permeability and tone. nih.gov Dysfunction of the endothelial barrier can lead to increased vascular permeability, a key factor in various pathological conditions.

Recent studies have explored the molecular mechanisms underlying the effects of carbazochrome. Research indicates that carbazochrome can counteract the increase in endothelial permeability induced by various vasoactive agents like thrombin, bradykinin (B550075), and tryptase. nih.govnih.gov The proposed mechanism involves the inhibition of agonist-induced phosphoinositide hydrolysis. nih.govnih.gov This action helps to preserve the integrity of the endothelial barrier.

Furthermore, research has shown that carbazochrome can influence the cellular structure of endothelial cells. It has been observed to reverse the formation of actin stress fibers and the disruption of VE-cadherin, a key component of inter-endothelial junctions. nih.gov By maintaining these junctions, carbazochrome helps to keep the endothelial barrier intact and reduce leakage from blood vessels.

The interaction of carbazochrome with α-adrenoreceptors on the surface of platelets is another area of active investigation. drugbank.comnih.gov This interaction is believed to trigger a signaling pathway that leads to an increase in intracellular calcium, which in turn promotes platelet aggregation and adherence, contributing to the formation of a hemostatic plug. nih.gov

Key Research Findings on Carbazochrome's Vascular Effects

| Finding | Observed Effect | Proposed Mechanism | References |

| Reduced Vascular Permeability | Reverses endothelial barrier dysfunction induced by vasoactive agents. | Inhibition of agonist-induced phosphoinositide hydrolysis. | nih.govnih.gov |

| Endothelial Cell Stabilization | Reverses the formation of actin stress fibers and disruption of VE-cadherin. | Preservation of inter-endothelial junctions. | nih.gov |

| Platelet Aggregation | Increases platelet aggregation and adherence. | Interaction with α-adrenoreceptors on platelets, leading to increased intracellular calcium. | drugbank.comnih.gov |

The ongoing research into this compound and its derivatives continues to provide valuable insights into the complex processes of hemostasis and vascular stability, particularly at the level of the microcirculation and endothelial function.

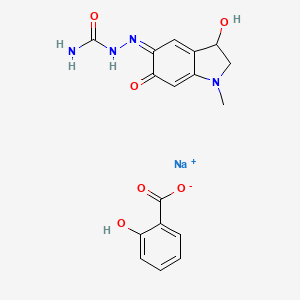

Structure

2D Structure

Propriétés

IUPAC Name |

sodium;(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea;2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3.C7H6O3.Na/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14;8-6-4-2-1-3-5(6)7(9)10;/h2-3,9,15-16H,4H2,1H3,(H2,11,17);1-4,8H,(H,9,10);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMQADOQZYQTFU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O.C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N4NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873395 | |

| Record name | Carbazochrome salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13051-01-9 | |

| Record name | Carbazochrome salicylate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013051019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazochrome salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbazochrome salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAZOCHROME SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H4OD401LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Carbazochrome Salicylate Action

Receptor-Mediated Interactions and Signal Transduction Pathways

The initiation of Carbazochrome (B1668341) salicylate's physiological effects occurs at the cell surface, specifically through its interaction with receptors on platelets. This engagement triggers a cascade of intracellular events, leading to a rapid cellular response.

The primary molecular target of the carbazochrome moiety is the α-adrenergic receptor located on the surface of platelets. These receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in hemostasis. Carbazochrome acts as an agonist, binding to these α-adrenoreceptors and initiating a conformational change in the receptor protein. This interaction is the first step in a signal transduction pathway that ultimately leads to platelet activation and aggregation, forming a primary hemostatic plug at the site of vascular injury.

Upon agonist binding by carbazochrome, the activated α-adrenergic receptor couples with a specific type of heterotrimeric G protein known as Gq. This coupling prompts the α-subunit of the Gq protein to release its bound guanosine diphosphate (GDP) and bind guanosine triphosphate (GTP), leading to its activation and dissociation from the βγ-subunits. diva-portal.org

The activated Gαq subunit then interacts with and activates the enzyme Phospholipase C (PLC). wikipedia.org PLC is a crucial enzyme in cellular signaling that catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). wikipedia.orgyoutube.com This enzymatic cleavage results in the generation of two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgyoutube.com

The generation of IP3 is a critical event in the signaling cascade. IP3 is a small, water-soluble molecule that diffuses from the plasma membrane into the cytoplasm, where it binds to specific IP3 receptors on the membrane of the endoplasmic reticulum (ER). The ER serves as a major intracellular storage site for calcium ions (Ca2+). The binding of IP3 to its receptors opens these channels, causing a rapid efflux of stored Ca2+ into the cytoplasm and significantly increasing the intracellular calcium concentration. nih.govumich.edu

This surge in cytosolic Ca2+ acts as a powerful intracellular signal. The elevated calcium ions bind to and activate a ubiquitous calcium-binding protein called calmodulin. nih.gov The Ca2+-calmodulin complex is the key effector that transmits the calcium signal to downstream targets, thereby modulating a variety of cellular processes. nih.gov

Interactive Table: Key Molecules in the Carbazochrome Salicylate (B1505791) Signaling Pathway

| Molecule | Type | Role in Pathway |

| Carbazochrome | Agonist | Binds to and activates α-adrenoreceptors on platelets. |

| α-Adrenoreceptor | G Protein-Coupled Receptor | Transmits the extracellular signal across the platelet membrane. |

| Gq Protein | Signal Transducer | Couples to the activated receptor and activates Phospholipase C. |

| Phospholipase C (PLC) | Enzyme | Cleaves PIP2 into the second messengers IP3 and DAG. wikipedia.org |

| Inositol Trisphosphate (IP3) | Second Messenger | Binds to ER receptors to release intracellular calcium stores. youtube.comnih.gov |

| Calcium Ions (Ca2+) | Second Messenger | Binds to and activates calmodulin, propagating the signal. umich.edu |

| Calmodulin | Calcium-Binding Protein | Forms a complex with Ca2+ to activate downstream enzymes like MLCK. nih.gov |

Cytoskeletal and Junctional Modulation in Endothelial Cells

The signaling cascade initiated by Carbazochrome salicylate extends to modulate the structure and function of endothelial cells, which form the inner lining of blood vessels. These changes are critical for enhancing the integrity of the vascular barrier.

The Ca2+/calmodulin complex formed in the previous step directly activates Ca2+/calmodulin-dependent Myosin Light Chain Kinase (MLCK). nih.govnih.gov MLCK is an enzyme that phosphorylates the regulatory light chain of myosin II, a motor protein. nih.govnih.gov This phosphorylation event is a pivotal step that activates myosin's ATPase activity and enables it to interact with actin filaments. researchgate.net

This interaction between activated myosin and actin filaments generates contractile forces within the endothelial cell. nih.govresearchgate.net This leads to a controlled cellular contraction and subsequent changes in cell shape. This process enhances the polymerization of globular actin (G-actin) into filamentous actin (F-actin), contributing to the dynamic reorganization of the cell's cytoskeleton. nih.gov These cytoskeletal changes are fundamental to improving the structural integrity of capillary vessels.

Actin stress fibers are contractile bundles of actin filaments and myosin II that play a significant role in cell adhesion and motility. The dynamic assembly and disassembly of these fibers are crucial for maintaining cellular architecture and responding to external stimuli. The signaling pathways activated by this compound, particularly through the modulation of the actin-myosin cytoskeleton, influence these dynamics.

Restoration of Intercellular Tight Junctions and VE-Cadherin Integrity

This compound plays a significant role in maintaining vascular homeostasis by reinforcing the integrity of the endothelial barrier. The endothelium acts as a semi-selective barrier, and its integrity is primarily maintained by complex protein structures between adjacent cells, namely tight junctions (TJs) and adherens junctions (AJs). Recent studies suggest that carbazochrome can reverse increased endothelial cell permeability by restoring intercellular tight junctions researchgate.net. Endothelial tight junctions are crucial for regulating the passage of water, ions, and molecules through the paracellular pathway nih.gov.

The integrity of adherens junctions is critically dependent on Vascular Endothelial (VE)-cadherin. While direct evidence detailing this compound's effect on VE-cadherin is emerging, its established role in restoring tight junctions and reducing endothelial hyperpermeability points to a stabilizing effect on the entire junctional complex researchgate.net. Vasoactive substances that increase permeability often do so by inducing changes in endothelial cell shape, leading to the formation of intercellular gaps nih.govamegroups.org. By counteracting these effects and reinforcing the tight junctions, this compound helps maintain the close apposition of endothelial cells, which is essential for the proper function of VE-cadherin at adherens junctions. The restoration of this barrier function is critical in preventing the extravascular leakage of blood and plasma components researchgate.net.

Modulation of Phosphoinositide Metabolism

A key mechanism underlying the action of this compound is its ability to modulate phosphoinositide signaling pathways. Specifically, carbazochrome has been shown to reduce vascular hyperpermeability by inhibiting the hydrolysis of phosphoinositides induced by various agonists researchgate.net. Phosphoinositides are a class of lipids that play a critical role in cellular signaling. The hydrolysis of these lipids by enzymes like phospholipase C leads to the generation of second messengers, which can trigger a cascade of events, including increased intracellular calcium and the reorganization of the actin cytoskeleton, ultimately leading to increased endothelial permeability nih.gov. By inhibiting this initial step of phosphoinositide hydrolysis, carbazochrome effectively dampens the cellular response to permeability-inducing stimuli researchgate.net.

The inhibitory effect of carbazochrome on phosphoinositide hydrolysis is particularly relevant in the context of its interaction with several potent vasoactive substances. Research has demonstrated that carbazochrome reverses the increase in endothelial cell permeability caused by agents such as tryptase, thrombin, and bradykinin (B550075) researchgate.net. These substances are often released during inflammation and tissue injury and are known to be powerful inducers of vascular hyperpermeability nih.govamegroups.org. Bradykinin, for instance, has been reported to be an inhibitor of thrombin's various roles, including its effect on cellular permeability nih.govnih.gov. Carbazochrome's ability to counteract the effects of these specific agonists highlights its role as a capillary stabilizer researchgate.net.

Table 1: Interaction of Carbazochrome with Vasoactive Substances

| Vasoactive Substance | Effect on Vascular Permeability | Documented Interaction with Carbazochrome |

| Tryptase | Increases permeability | Carbazochrome reverses the tryptase-induced increase in endothelial permeability researchgate.net. |

| Thrombin | Increases permeability | Carbazochrome reverses the thrombin-induced increase in endothelial permeability researchgate.net. |

| Bradykinin | Increases permeability | Carbazochrome reverses the bradykinin-induced increase in endothelial permeability researchgate.net. |

Impact on Platelet Aggregation and Factor Release

Platelet activation is a critical process in hemostasis, involving a sequence of morphological changes. Upon activation, platelets transform from their quiescent discoid shape to a more spherical form, extending filopodia and lamellipodia. This shape change is essential for them to adhere to sites of vascular injury and to aggregate with other platelets researchgate.netresearchgate.net.

The salicylate component of this compound has been shown to influence platelet function. Specifically, studies have indicated that salicylate can decrease platelet adhesion nih.gov. This effect is linked to the inhibition of 12-hydroxy-eicosatetraenoic acid (12-HETE) production within the platelet. Conversely, the same studies noted that salicylate was associated with increased platelet aggregation, which was linked to enhanced thromboxane A2 (TxA2) production nih.gov. This suggests a complex modulatory role on platelet adherence and aggregation.

The activation of platelets and their subsequent aggregation triggers the release of various bioactive molecules stored within their granules. Key among these are serotonin and adenosine diphosphate (ADP), which act as potent platelet agonists, recruiting more platelets to the site of injury and amplifying the thrombotic response nih.gov.

The salicylate moiety is known to affect platelet aggregation induced by ADP and thrombin nih.gov. By modulating platelet aggregation, this compound can consequently influence the release of these granular contents. Furthermore, serotonin released by activated platelets can, in turn, stimulate endothelial cells to secrete von Willebrand factor (VWF) nih.gov. VWF is a crucial glycoprotein that mediates the initial adhesion of platelets to the subendothelium, particularly under conditions of high shear stress nih.gov. Therefore, by influencing the initial stages of platelet activation and aggregation, this compound can indirectly affect the localized availability of serotonin, ADP, and VWF.

Table 2: Influence of this compound on Platelet-Related Factors

| Factor | Role in Hemostasis | Potential Influence of this compound |

| Serotonin | Platelet agonist; induces VWF secretion from endothelial cells nih.gov. | Modulated via its effect on overall platelet activation and aggregation. |

| ADP | Potent platelet agonist, recruits and activates other platelets. | The salicylate component affects ADP-induced platelet aggregation nih.gov. |

| Von Willebrand Factor (VWF) | Mediates platelet adhesion to vascular injury sites nih.gov. | Indirectly influenced through the modulation of serotonin release from platelets nih.gov. |

Biochemical Pathways Related to Microcirculatory Tone Enhancement

The enhancement of microcirculatory tone by this compound is a complex process involving multiple biochemical pathways within the vascular endothelium and smooth muscle cells. The compound's action is primarily attributed to its influence on adrenergic signaling and the modulation of vasoactive eicosanoids, leading to a net increase in vascular resistance and a reduction in capillary permeability.

The carbazochrome moiety of the molecule is believed to interact with α-adrenergic receptors on the surface of vascular smooth muscle cells. These receptors are G-protein coupled and, upon activation, initiate a signaling cascade that results in vasoconstriction. The binding of carbazochrome to α-adrenoceptors is thought to trigger the activation of phospholipase C (PLC).

Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, an intracellular calcium store. This binding opens calcium channels, leading to a rapid influx of calcium ions (Ca2+) into the cytosol.

The increase in intracellular calcium concentration is a critical event in smooth muscle contraction. Calcium ions bind to calmodulin, a calcium-binding protein. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK). MLCK, in turn, phosphorylates the regulatory light chain of myosin, which enables the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction. This sequence of events is a cornerstone of the mechanism by which this compound is thought to enhance microcirculatory tone.

The salicylate component of this compound also plays a significant role in modulating microcirculatory tone through its effects on the synthesis of prostaglandins and thromboxanes. Salicylates are known inhibitors of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into various prostanoids.

There are two main isoforms of the COX enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues, including platelets and the vascular endothelium, and is involved in the synthesis of thromboxane A2 (TXA2) and prostacyclin (PGI2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, while PGI2 is a vasodilator and inhibitor of platelet aggregation. COX-2 is typically induced during inflammation and also contributes to prostanoid synthesis.

The following table summarizes the key molecular players and their roles in the biochemical pathways influenced by this compound:

| Molecule | Role in Microcirculatory Tone Regulation | Effect of this compound |

| α-Adrenergic Receptors | Mediate vasoconstriction in vascular smooth muscle. | Activated by the carbazochrome moiety. |

| Phospholipase C (PLC) | Generates IP3 and DAG from PIP2. | Activated downstream of α-adrenergic receptor stimulation. |

| Inositol Trisphosphate (IP3) | Triggers calcium release from the sarcoplasmic reticulum. | Increased production following PLC activation. |

| Calcium (Ca2+) | Activates calmodulin, leading to muscle contraction. | Intracellular concentration is increased. |

| Myosin Light Chain Kinase (MLCK) | Phosphorylates myosin, enabling contraction. | Activated by the Ca2+-calmodulin complex. |

| Cyclooxygenase (COX) | Synthesizes prostaglandins and thromboxanes. | Inhibited by the salicylate moiety. |

| Thromboxane A2 (TXA2) | Potent vasoconstrictor. | Synthesis may be altered, contributing to changes in vascular tone. |

| Prostacyclin (PGI2) | Potent vasodilator. | Synthesis may be altered, contributing to changes in vascular tone. |

Investigations into Vascular and Capillary Integrity

Studies on Capillary Resistance Enhancement

Carbazochrome (B1668341) is classified as a capillary stabilizer hemostatic drug. researchgate.net It is utilized in clinical settings for the management of hemorrhage resulting from capillary fragility. researchgate.net The underlying principle of its action is centered on its ability to enhance the structural resilience of the smallest blood vessels, thereby increasing their resistance to rupture and leakage. While the precise mechanisms are still under investigation, its clinical application points towards a significant effect on fortifying the capillary network.

Mechanisms of Capillary Permeability Reduction

Increased vascular permeability is a hallmark of various pathological conditions, leading to the extravasation of plasma proteins and fluids into the interstitial space. mdpi.commdpi.com Carbazochrome has been investigated for its potential to counteract this phenomenon. Studies suggest that its mechanism of action may be related to a decrease in capillary permeability. researchgate.net This effect is thought to be achieved by reinforcing the microvascular integrity. researchgate.net

One proposed mechanism involves the inhibition of agonist-induced phosphoinositide hydrolysis, which in turn reduces vascular hyperpermeability induced by various vasoactive agents. researchgate.net Vasoactive substances like bradykinin (B550075) and thrombin can trigger signaling pathways that lead to increased permeability of the endothelial barrier. researchgate.net Carbazochrome appears to intervene in these pathways, thereby helping to maintain the barrier's integrity.

A clinical trial investigating the efficacy of carbazochrome sodium sulfonate in preventing capillary permeability in dengue hemorrhagic fever, however, did not find a significant difference in preventing plasma leakage or shock compared to a placebo. nih.gov This highlights the complexity of its action and the need for further research to delineate its specific roles in different clinical contexts.

Research on Endothelial Barrier Function and Vascular Hyperpermeability Reversal

The vascular endothelium forms a critical barrier that regulates the passage of substances between the bloodstream and the surrounding tissues. nih.govresearcher.life Disruption of this barrier leads to vascular hyperpermeability. nih.gov Research on carbazochrome sodium sulfonate, a related compound, has shown that it can reverse endothelial barrier dysfunction induced by various vasoactive substances. researchgate.net

Key Research Findings on Carbazochrome and Endothelial Function:

Actin Stress Fibers and VE-cadherin: In cultured porcine aortic endothelial cells, carbazochrome was found to reverse the formation of actin stress fibers and the disruption of VE-cadherin induced by tryptase. researchgate.net VE-cadherin is a crucial component of adherens junctions, which are essential for maintaining endothelial barrier integrity.

Inhibition of Phosphoinositide Hydrolysis: The compound was observed to concentration-dependently reduce the enhancement of [3H]inositol triphosphate formation induced by bradykinin and thrombin. researchgate.net This suggests that carbazochrome's effect on reducing vascular hyperpermeability is mediated through the inhibition of agonist-induced phosphoinositide hydrolysis. researchgate.net

The table below summarizes the effects of carbazochrome on endothelial barrier components based on in vitro studies.

| Vasoactive Agent | Effect on Endothelial Cells | Effect of Carbazochrome |

| Tryptase | Induces formation of actin stress fibers and disruption of VE-cadherin | Reverses the formation of actin stress fibers and disruption of VE-cadherin researchgate.net |

| Bradykinin | Enhances [3H]inositol triphosphate formation | Reduces the enhancement of [3H]inositol triphosphate formation researchgate.net |

| Thrombin | Enhances [3H]inositol triphosphate formation | Reduces the enhancement of [3H]inositol triphosphate formation researchgate.net |

Analysis of Blood Vessel Wall Stabilization Mechanisms

The stabilization of the blood vessel wall by carbazochrome is thought to be a result of its direct action on the capillaries, enhancing their structural integrity and reducing fragility. This leads to a decreased tendency for bleeding, particularly from capillary sources.

Preclinical Research Methodologies and Findings

In Vitro Models for Endothelial Dysfunction and Permeability Studies

In the realm of preclinical research, in vitro models are pivotal for elucidating the cellular and molecular mechanisms by which pharmacological agents exert their effects. For carbazochrome (B1668341) salicylate (B1505791), a compound noted for its vasoprotective and hemostatic properties, studies utilizing cultured endothelial cells have been instrumental in understanding its impact on endothelial barrier function.

Cultured endothelial cell monolayers serve as a fundamental tool for assessing the integrity of the endothelial barrier and the influence of various substances on its permeability. A common method involves seeding endothelial cells on a semi-permeable membrane within a transwell insert, creating two distinct compartments. The permeability of the monolayer is then determined by measuring the passage of a tracer molecule, such as fluorescein (B123965) isothiocyanate (FITC)-dextran or Evans blue-labeled albumin, from the upper to the lower compartment.

While direct studies on carbazochrome salicylate are limited, research on a closely related compound, carbazochrome sodium sulfonate (AC-17), has demonstrated its efficacy in mitigating endothelial hyperpermeability. In studies involving cultured bovine aortic endothelial cells, AC-17 was shown to significantly inhibit the increased permeability induced by agents such as tryptase, thrombin, and protease-activated receptor-2 (PAR-2) agonist peptide. targetmol.com This protective effect is crucial for maintaining vascular integrity and preventing the leakage of fluid and macromolecules into the surrounding tissues. The findings from these studies suggest a similar mechanism of action for this compound in preserving endothelial barrier function.

The integrity of the endothelial barrier is largely dependent on the intricate network of the cytoskeleton and the proper functioning of intercellular junctional proteins, such as vascular endothelial (VE)-cadherin and claudins. Immunofluorescence microscopy is a powerful technique used to visualize the localization and organization of these proteins within endothelial cells. This method involves labeling specific proteins with fluorescently tagged antibodies, allowing for the detailed examination of the endothelial architecture.

Preclinical studies have shown that certain inflammatory mediators can induce the formation of actin stress fibers and disrupt the continuous localization of VE-cadherin at cell-cell junctions, leading to increased endothelial permeability. Research on carbazochrome sodium sulfonate has revealed its ability to counteract these detrimental changes. In cultured porcine aortic endothelial cells, carbazochrome was found to reverse the trypsin-induced formation of actin stress fibers and the disruption of VE-cadherin, thereby restoring the integrity of the endothelial monolayer. targetmol.com This suggests that this compound may exert its vasoprotective effects by preserving the normal organization of the cytoskeleton and the stability of adherens junctions between endothelial cells.

The regulation of endothelial permeability is intricately linked to various intracellular signaling pathways. One such critical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), which generates the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 plays a crucial role in mobilizing intracellular calcium, a key event in the signaling cascade that leads to increased endothelial permeability.

Biochemical assays that measure the formation of radiolabeled inositol phosphates, such as [3H]inositol triphosphate, are employed to investigate the effects of pharmacological agents on this signaling pathway. Studies have demonstrated that carbazochrome can modulate this pathway. Specifically, carbazochrome has been shown to attenuate the formation of [3H]inositol triphosphate induced by inflammatory mediators like bradykinin (B550075) and thrombin. targetmol.commedchemexpress.com By inhibiting the production of this key second messenger, carbazochrome can dampen the subsequent signaling events that lead to endothelial barrier dysfunction.

Animal Models of Vascular Impairment and Hemorrhage

Animal models are indispensable for studying the physiological and pathological processes of vascular impairment and hemorrhage in a whole-organism context. These models allow for the investigation of the therapeutic potential of compounds like this compound in conditions that mimic human and veterinary diseases.

Pulmonary edema resulting from increased vascular permeability is a serious clinical condition. Animal models that replicate this pathology are crucial for developing effective treatments. One such model involves the administration of substances known to induce vascular leakage, such as the radiographic contrast medium ioxaglate.

In a study utilizing a rat model, the intravenous administration of ioxaglate led to a significant increase in pulmonary vascular permeability, as measured by the extravasation of Evans blue dye into the lung tissue. This was accompanied by pulmonary dysfunction, evidenced by a decrease in arterial oxygen partial pressure (pO2). The administration of carbazochrome sodium sulfonate was found to dose-dependently reverse the ioxaglate-induced vascular hyperpermeability and significantly inhibit the decrease in arterial pO2. These findings highlight the potential of this compound in treating conditions characterized by pulmonary vascular hyperpermeability.

Exercise-induced pulmonary hemorrhage (EIPH) is a common condition in athletic horses, particularly racehorses, characterized by bleeding in the lungs during strenuous exercise. Research into effective treatments for EIPH is of significant interest in veterinary medicine.

A study was conducted on Standardbred horses with a history of EIPH to evaluate the effect of a combination of furosemide (B1674285) and carbazochrome. The severity of EIPH was quantified by measuring the red blood cell (RBC) count and hemoglobin concentration in bronchoalveolar lavage (BAL) fluid collected after a standardized treadmill exercise test. While the study reported great variability among the horses, the data provides insight into the potential effects of this combination therapy.

| Treatment Group | Red Blood Cell Count in BAL Fluid (cells/μL) - Range | Hemoglobin Concentration in BAL Fluid (mg/mL) - Range |

|---|---|---|

| Placebo | 2903 - 26025 | 0.03 - 0.59 |

| Furosemide | 45 - 24060 | 0.01 - 0.55 |

| Furosemide-Carbazochrome Combination | 905 - 3045 | 0.007 - 0.16 |

The results indicated no statistically significant difference between the treatment groups, which the authors suggested may have been due to the small sample size and high individual variability. targetmol.com However, the trend in the data for the furosemide-carbazochrome combination group showed a narrower range and a lower upper limit for both RBC count and hemoglobin concentration, suggesting a potential beneficial effect that warrants further investigation with a larger cohort of horses.

Studies on Traumatic Hemorrhage Models

Preclinical evaluations of this compound in traumatic hemorrhage are designed to simulate injuries and assess the compound's efficacy in controlling bleeding. Methodologies for creating such models in animals, primarily rodents and swine, are well-established, though specific studies focusing solely on the salicylate salt of carbazochrome are not extensively detailed in publicly available literature. Generally, these models can be categorized as uncontrolled or controlled hemorrhage scenarios.

Uncontrolled hemorrhage models are designed to mimic clinical situations of trauma with active bleeding and involve vascular or solid organ injury. mdpi.com Common methods include:

Solid Organ Injury: Laceration of the liver or spleen. mdpi.com

Major Artery Injury: Transection of the femoral artery or an aortotomy. mdpi.com

Appendage Amputation: Amputation of the tail. mdpi.com

Controlled hemorrhage models, while less representative of clinical trauma, allow for precise study of physiological responses. These include:

Pressure-Controlled Hemorrhage: Blood is withdrawn to lower the mean arterial pressure to a specific level for a set duration. mdpi.com

Fixed-Volume Hemorrhage: A predetermined volume of blood is removed from the animal.

In these models, key parameters to evaluate the efficacy of a hemostatic agent like this compound would include survival rates, total blood loss, time to hemostasis, and the need for fluid resuscitation. While direct preclinical evidence for this compound in these specific models is limited, clinical studies involving the related compound, carbazochrome sodium sulfonate (CSS), in trauma patients suggest a potential for reducing red blood cell transfusion requirements. nih.govnih.gov One retrospective study on trauma patients receiving tranexamic acid showed that the addition of CSS was an independent factor for the reduction of red blood cell transfusion. nih.gov

Table 1: Common Preclinical Models of Traumatic Hemorrhage

| Model Type | Methodology Examples | Key Parameters Measured | Relevance |

|---|---|---|---|

| Uncontrolled Hemorrhage | Liver Laceration, Femoral Artery Transection, Tail Amputation | Survival Rate, Total Blood Loss, Time to Hemostasis | High clinical relevance for uncontrolled bleeding scenarios. |

| Controlled Hemorrhage | Pressure-Controlled Blood Withdrawal, Fixed-Volume Blood Withdrawal | Physiological Responses, Coagulation Changes | Useful for studying pathophysiological responses to bleeding. |

| Combined Hemorrhage and Trauma | Hemorrhage combined with laparotomy or traumatic brain injury | Coagulopathy Markers (e.g., aPTT), Endotheliopathy Markers | Simulates the complex physiological state of trauma-induced coagulopathy. mdpi.com |

Investigation of Organ-Specific Capillary Bleeding Models (e.g., Vitreous, Gastrointestinal)

Vitreous Hemorrhage Models

Preclinical models of vitreous hemorrhage are crucial for evaluating therapies aimed at stopping or clearing bleeding within the eye. A common method involves the intravitreal injection of autologous blood into the eyes of animal models, such as rabbits. nih.gov Following the injection, the progression of the hemorrhage and the efficacy of therapeutic agents can be monitored. While oral carbazochrome has been mentioned as a potential experimental treatment for vitreous hemorrhage, its role is considered debatable and requires further investigation, indicating a lack of robust preclinical data specifically for this compound in this model. nih.gov

Gastrointestinal Hemorrhage Models

Animal models are instrumental in studying gastrointestinal bleeding and the effects of protective agents. One relevant model involves the induction of gastric irritation and hemorrhage in rats through the administration of nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin.

A study investigated the role of this compound in aspirin-induced gastric irritation in rats. The findings from this research would be pivotal in understanding the compound's potential protective effects on the gastric mucosa.

Preclinical Pharmacodynamic Characterization in Animal Systems

The preclinical pharmacodynamic properties of carbazochrome and its derivatives have been characterized in various animal systems, highlighting its role as a hemostatic agent that acts primarily on capillary integrity.

The fundamental mechanism of carbazochrome is centered on its ability to reduce capillary permeability and increase capillary resistance. nih.govresearchgate.net It is believed to exert its effects on capillary factors rather than the blood coagulation cascade. google.com Foundational experiments have shown that adrenochrome (B1665551) derivatives, including carbazochrome, can shorten bleeding time while not affecting blood coagulation time. google.com

The proposed mechanism of action involves an interaction with α-adrenoreceptors on the surface of platelets. nih.gov This interaction with Gq-coupled receptors is thought to activate the PLC IP3/DAG pathway, leading to an increase in intracellular calcium levels. nih.gov This cascade of events promotes platelet aggregation and the formation of a platelet plug, which is essential for primary hemostasis. nih.gov

Furthermore, carbazochrome has been shown to inhibit vascular hyperpermeability induced by various vasoactive agents like thrombin and bradykinin. nih.gov This effect is achieved by inhibiting agonist-induced phosphoinositide hydrolysis. nih.govnih.gov In vitro studies using cultured porcine and bovine endothelial cells have demonstrated that carbazochrome sodium sulfonate (AC-17) reverses endothelial barrier dysfunction. nih.govresearchgate.net It was observed to counteract the formation of actin stress fibers and the disruption of VE-cadherin, which are critical components of endothelial cell junctions. nih.gov

A study on the pharmacokinetic characteristics of carbazochrome sodium sulfonate in rabbits provided insights into its absorption and elimination profile in an animal model. researchgate.net While this study used the sodium sulfonate salt and a needle-free injection method, it offers a glimpse into the potential systemic behavior of carbazochrome compounds.

Table 2: Preclinical Pharmacodynamic Profile of Carbazochrome

| Pharmacodynamic Parameter | Observed Effect in Animal/In Vitro Models | Investigated Compound |

|---|---|---|

| Capillary Permeability | Inhibition of increased capillary permeability. google.com | Adrenochrome Derivatives |

| Bleeding Time | Shortened bleeding time. google.com | Adrenochrome Derivatives |

| Blood Coagulation Time | No effect on blood coagulation time. google.com | Adrenochrome Derivatives |

| Endothelial Barrier Function | Reversal of endothelial barrier dysfunction induced by vasoactive agents (e.g., thrombin, bradykinin). nih.gov | Carbazochrome Sodium Sulfonate |

| Vascular Hyperpermeability | Reversal of ioxaglate-induced vascular hyperpermeability in rats. researchgate.net | Carbazochrome Sodium Sulfonate |

| Platelet Aggregation | Increases platelet aggregation. nih.gov | Carbazochrome |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to elucidate the hemostatic mechanism of carbazochrome salicylate?

- Methodological Answer : To investigate its mechanism, employ in vitro platelet aggregation assays using human or animal blood samples, measuring inhibition of ADP-induced aggregation. Molecular docking simulations can predict interactions with platelet surface receptors (e.g., GPIIb/IIIa). Validate findings via fluorescence spectroscopy to assess binding affinity to fibrinogen .

Q. How can researchers synthesize and characterize this compound for reproducibility?

- Methodological Answer : Synthesize the compound by reacting carbazochrome with sodium salicylate in a 1:1 molar ratio under acidic conditions. Purify via recrystallization using ethanol/water mixtures. Characterize using HPLC (>98% purity), NMR (¹H and ¹³C for structural confirmation), and mass spectrometry (molecular ion peak at 435.3 g/mol for C₁₇H₁₈N₄O₆·Na) .

Q. What are the key considerations for designing clinical studies to evaluate this compound’s efficacy versus safety?

- Methodological Answer : Use randomized, double-blind, placebo-controlled trials (RCTs) with stratified randomization for comorbidities. Measure efficacy via bleeding time reduction (e.g., Ivy method) and safety via serum salicylate levels and renal/hepatic biomarkers. Include dose-escalation phases to identify therapeutic windows .

Advanced Research Questions

Q. How can contradictions in clinical efficacy data between carbazochrome formulations (e.g., tablets vs. injections) be resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies (e.g., 13 trials from 1989–2009) using Cochrane criteria. Stratify by formulation, dosage, and patient subgroups. Perform in vitro dissolution studies to compare bioavailability. Address confounding variables (e.g., salicylate content in injections) via pharmacokinetic modeling .

Q. What advanced computational approaches optimize this compound’s drug delivery systems?

- Methodological Answer : Use density functional theory (DFT) to model interactions between this compound and carbon nanotube (CNT) carriers. Assess binding energy (e.g., -23.5 kcal/mol for CNT complexes) and drug release kinetics via molecular dynamics simulations. Validate with in vitro permeation studies using Franz diffusion cells .

Q. How can experimental design flaws in historical carbazochrome studies be mitigated in future research?

- Methodological Answer : Implement CONSORT guidelines for RCTs, including power calculations (≥80% power) and blinding protocols. Use standardized endpoints (e.g., WHO bleeding severity scales). For preclinical studies, adopt ARRIVE 2.0 guidelines, including detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling in multiple animal models .

Q. What molecular interactions underlie this compound’s selectivity for hemostatic pathways over inflammatory pathways?

- Methodological Answer : Perform transcriptomic profiling (RNA-seq) on endothelial cells treated with this compound to identify differentially expressed genes (e.g., downregulation of COX-2 vs. COX-1). Use CRISPR-Cas9 knockout models to validate target pathways (e.g., serotonin receptors) via Western blot or ELISA .

Q. How can the safety profile of this compound be reevaluated in light of salicylate-related adverse effects?

- Methodological Answer : Conduct comparative studies using salicylate-free carbazochrome analogs (e.g., carbazochrome sodium sulfonate) in animal models. Monitor adverse events (e.g., gastrointestinal bleeding) via histopathology and serum prostaglandin E₂ (PGE₂) levels. Use population pharmacokinetic models to correlate salicylate exposure with toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.